molecular formula C15H18N4O4 B6952851 N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide

Cat. No.: B6952851
M. Wt: 318.33 g/mol
InChI Key: DNQOOZZEBBUCJW-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide is a complex organic compound that features a triazole ring, a cyclohexyl group, and a methoxy-substituted oxopyran carboxamide

Properties

IUPAC Name

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-22-13-8-23-12(7-11(13)20)14(21)17-15-16-9-19(18-15)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQOOZZEBBUCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NC2=NN(C=N2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then functionalized with a cyclohexyl group. Subsequent steps involve the introduction of the methoxy group and the formation of the oxopyran carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its therapeutic potential, including its ability to modulate biological pathways or its efficacy as a drug candidate.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide include:

  • N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,2-dimethyl-3,4-dihydrochromene-4-carboxamide
  • N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-(1-methylpyrazol-4-yl)acetamide
  • N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features

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